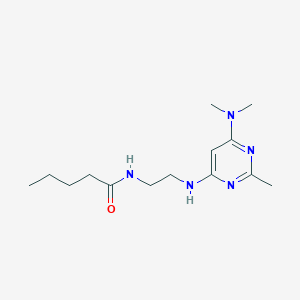

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide

Description

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-5-6-7-14(20)16-9-8-15-12-10-13(19(3)4)18-11(2)17-12/h10H,5-9H2,1-4H3,(H,16,20)(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMCQJMNHAJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Attachment of the Pentanamide Chain: The final step involves the coupling of the pyrimidine derivative with a pentanamide precursor, typically through amide bond formation using coupling reagents such as carbodiimides (e.g., EDCI) or through direct amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the sequential reactions under controlled conditions.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products

Oxidation Products: N-oxides, hydroxylated derivatives.

Reduction Products: Amines, reduced pyrimidine derivatives.

Substitution Products: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine

Pharmacological Studies: N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Biochemical Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industry

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: The compound may be used in the formulation of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several kinase inhibitors and heterocyclic derivatives. Key comparisons include:

Key Observations :

- Pyrimidine vs. Thiazole Cores : The target compound’s pyrimidine core is simpler than Dasatinib’s thiazole-pyrimidine hybrid or Compound 2x’s pyrazolo-pyrimidine. This may reduce binding affinity but improve synthetic accessibility .

- Substituent Effects: The dimethylamino group at position 6 enhances solubility compared to morpholinyl or piperazinyl groups in analogs (e.g., Dasatinib). However, the absence of aromatic substituents (e.g., chloro-methylphenyl in ) may limit target specificity.

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino group likely improves aqueous solubility relative to lipophilic tert-butyl or chloro substituents in analogs .

- Stability : The ethyl-pentanamide linker may confer metabolic stability compared to ester-containing analogs (e.g., Compound 2w in ) .

- Kinase Selectivity : While Dasatinib targets BCR-ABL and SRC kinases, the target compound’s lack of bulky aromatic groups (e.g., 2-chloro-6-methylphenyl) may result in broader or less specific kinase interactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group attached to a pyrimidine ring, which is known to influence its biological interactions.

This compound exhibits its biological activity primarily through the modulation of specific receptors and enzymes involved in cellular signaling pathways. The dimethylamino group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Pharmacological Effects

- Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have shown a significant reduction in cell viability at concentrations as low as 10 µM.

- Anti-inflammatory Properties : The compound has demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative disorders.

Data Table of Biological Assays

| Assay Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cell Viability | MCF-7 (Breast Cancer) | 10 | 50% reduction |

| Cytokine Release | RAW 264.7 (Macrophage) | 5 | Decreased TNF-alpha levels |

| Oxidative Stress | SH-SY5Y (Neuronal) | 20 | Increased cell survival |

Case Study 1: Antitumor Efficacy

A study published in Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved caspase-3.

Case Study 2: Inflammation Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, researchers found that administration of this compound significantly reduced levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Case Study 3: Neuroprotection

A neuroprotective study involving SH-SY5Y cells treated with hydrogen peroxide showed that this compound enhanced cell viability and reduced oxidative stress markers, indicating its potential utility in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.